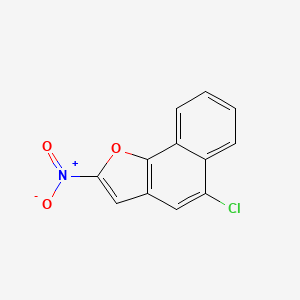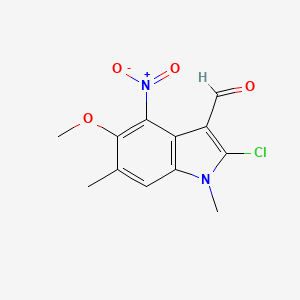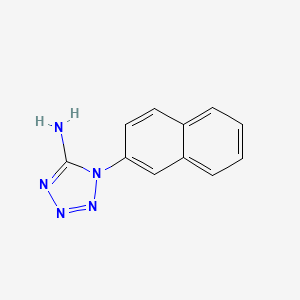
NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO- is a chemical compound that belongs to the class of naphthofurans This compound is characterized by the presence of a naphthalene ring fused with a furan ring, with chlorine and nitro substituents at specific positions
Méthodes De Préparation
The synthesis of NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO- can be achieved through several synthetic routes. One common method involves the reaction of 1-naphthol with potassium carbonate and acetone, followed by the addition of allyl bromide . Another approach includes the photochemical reaction of 2,3-disubstituted benzofurans, which involves photocyclization and subsequent aromatization . Industrial production methods may vary, but they typically involve similar reaction conditions with optimized parameters for large-scale synthesis.
Analyse Des Réactions Chimiques
NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO- undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the removal of the nitro group.
Substitution: The chlorine and nitro groups can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acetonitrile, water, and specific catalysts or oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of immune response and cell survival . This inhibition can lead to the suppression of cancer cell growth and proliferation. The compound’s effects are mediated through its binding to specific sites on the NF-κB protein, preventing its activation and subsequent transcriptional activity.
Comparaison Avec Des Composés Similaires
NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO- can be compared with other similar compounds, such as:
2,3-Dihydro-5-chloro-2,3-dihydro-naphtho(1,2-b)furan-2-carboxylic acid N-(substitutedphenyl)amide analogs: These compounds also exhibit inhibitory activity against NF-κB and have been studied for their anticancer properties.
Naphtho(2,3-b)furan-4,9-dione: This compound is synthesized via palladium-catalyzed reactions and has potential biological relevance.
The uniqueness of NAPHTHO(1,2-b)FURAN, 5-CHLORO-2-NITRO- lies in its specific substitution pattern and its potent biological activities, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
75965-77-4 |
|---|---|
Formule moléculaire |
C12H6ClNO3 |
Poids moléculaire |
247.63 g/mol |
Nom IUPAC |
5-chloro-2-nitrobenzo[g][1]benzofuran |
InChI |
InChI=1S/C12H6ClNO3/c13-10-5-7-6-11(14(15)16)17-12(7)9-4-2-1-3-8(9)10/h1-6H |
Clé InChI |
WVCSZHKCUSISON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=C2OC(=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Hydroxynaphthalen-1-yl)-3-[2-[2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B13996284.png)

![2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13996293.png)

![2-(Hydroxymethyl)-5-[6-(methylsulfanylmethylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13996315.png)







![1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione;hydrochloride](/img/structure/B13996378.png)
